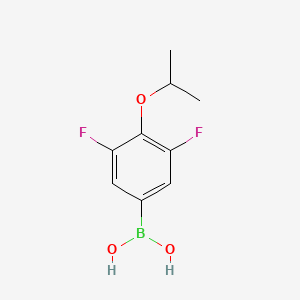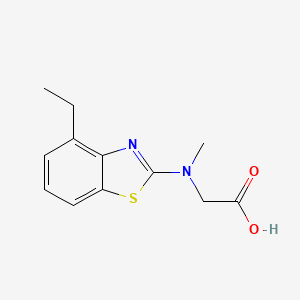![molecular formula C16H22N2O3 B1426667 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride CAS No. 1306739-22-9](/img/structure/B1426667.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride
Overview
Description
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a morpholine ring, a pyrrolidine ring, and a benzoyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-2-ylmethoxy group. This can be achieved through the reaction of pyrrolidine with an appropriate methoxy-containing reagent under controlled conditions. The resulting intermediate is then reacted with morpholine to form the final compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and other research purposes.
Biology: In biological research, 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can be used to study enzyme inhibition, receptor binding, and other biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biological mechanisms.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural characteristics.
Mechanism of Action
The mechanism by which 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-based compounds: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.
Morpholine-based compounds: These compounds contain the morpholine ring and are known for their versatility in chemical synthesis and industrial applications.
Benzoyl-containing compounds: These compounds feature the benzoyl group and are used in drug discovery and material science.
Uniqueness: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride stands out due to its combination of the pyrrolidine, morpholine, and benzoyl groups, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes the compound particularly valuable in research and industry.
Properties
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14/h3-6,14,17H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVRZVSUITRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)



![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)





